
Érastine, cétone d'imidazole
Vue d'ensemble
Description
- La structure chimique de l'IKE est présentée ci-dessous: !IKE Chemical Structure
- IKE est également connu sous son alias PUN30119 et a le numéro CAS 1801530-11-9 .
Imidazole cétone érastine (IKE): est un inhibiteur puissant et sélectif du transporteur . Il est également un inducteur de , une forme de mort cellulaire régulée caractérisée par la peroxydation lipidique et les dommages dépendants du fer.
Applications De Recherche Scientifique
Cancer Therapy
IKE has shown significant potential in cancer treatment, particularly in the following areas:
- Diffuse Large B Cell Lymphoma (DLBCL) : IKE demonstrated a strong antitumor effect in DLBCL xenograft models by inducing ferroptosis and reducing tumor growth. In vitro studies indicated an IC50 for glutathione depletion at 34 nM, significantly lower than that of erastin .
- Combination Therapies : Recent studies indicate that combining IKE with other agents like sorafenib enhances the efficacy of radiation therapy against tumors . This combination approach may improve treatment outcomes by targeting multiple pathways involved in tumor survival.
Immunotherapy
Research has highlighted the role of IKE in modulating immune responses:
- Myeloid-Derived Suppressor Cells (MDSCs) : IKE has been shown to induce ferroptosis in MDSCs, which are known to suppress T-cell function in tumors. The combination of IKE with etomoxir sodium salt increased the actual ferroptotic death of MDSCs, thereby enhancing T-cell proliferation and potentially improving immunotherapy outcomes .
Pharmacokinetics and Delivery Systems
The pharmacokinetic profile of IKE reveals its suitability for therapeutic use:
- Administration Routes : Studies have shown that intraperitoneal administration is the most effective route for delivering IKE in animal models .
- Nanoparticle Delivery Systems : Biodegradable nanoparticles have been employed to enhance the delivery and reduce toxicity of IKE. This method improves the therapeutic index by allowing higher concentrations of the drug to reach tumor sites while minimizing systemic side effects .
Case Studies and Findings
Study | Focus | Key Findings |
---|---|---|
Zhang et al. (2019) | DLBCL Models | Demonstrated that IKE induces ferroptosis and reduces tumor growth significantly compared to controls. |
Nature Reviews (2023) | Combination Therapy | Found that combining IKE with sorafenib enhanced tumor response to radiation therapy. |
ResearchGate (2023) | MDSC Targeting | Showed that IKE effectively induces ferroptosis in MDSCs, improving T-cell function in tumor environments. |
Mécanisme D'action
Target of Action
Imidazole Ketone Erastin (IKE) primarily targets the cystine-glutamate antiporter, system xc- . This system plays a crucial role in maintaining the balance of cystine and glutamate in cells . IKE acts as a potent and metabolically stable inhibitor of system xc-, disrupting this balance .
Mode of Action
IKE interacts with its target, system xc-, by inhibiting its function . This inhibition leads to a decrease in the uptake of cystine, an essential amino acid for the synthesis of glutathione . The reduction in glutathione levels results in an increase in lipid peroxidation, a key feature of a regulated cell death process known as ferroptosis .
Biochemical Pathways
IKE’s action affects the glutathione and lipid metabolism pathways . By inhibiting system xc-, IKE causes a depletion of glutathione, a critical antioxidant in cells . This depletion leads to an increase in lipid peroxidation, a process where lipids in the cell membrane undergo oxidative degradation . The increase in lipid peroxidation is a characteristic feature of ferroptosis .
Pharmacokinetics
IKE is described as a metabolically stable compound, making it potentially suitable for in vivo applications . .
Result of Action
The primary result of IKE’s action is the induction of ferroptosis, a form of regulated cell death . In a mouse lymphoma model, IKE was shown to slow tumor growth by inducing ferroptosis . This was evidenced by the presence of ferroptosis biomarkers, glutathione depletion, and increased lipid peroxidation .
Action Environment
The action, efficacy, and stability of IKE can be influenced by various environmental factors. For instance, the pH of the environment can affect IKE’s solubility . .
Analyse Biochimique
Biochemical Properties
Imidazole ketone erastin plays a crucial role in biochemical reactions by inhibiting the system xc– antiporter, which is responsible for the exchange of cystine and glutamate across the cell membrane. By inhibiting this antiporter, imidazole ketone erastin depletes intracellular cystine levels, leading to a reduction in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. The depletion of glutathione results in the accumulation of lipid peroxides, ultimately inducing ferroptosis .
Imidazole ketone erastin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 by imidazole ketone erastin further promotes the accumulation of lipid peroxides, enhancing ferroptosis .
Cellular Effects
Imidazole ketone erastin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces ferroptosis by depleting glutathione levels and promoting lipid peroxidation. This process disrupts cellular homeostasis and leads to cell death. Imidazole ketone erastin has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
In addition to its effects on cancer cells, imidazole ketone erastin can also impact normal cells. The extent of its effects on normal cells is less pronounced compared to cancer cells, making it a promising candidate for targeted cancer therapy .
Molecular Mechanism
The molecular mechanism of action of imidazole ketone erastin involves several key steps. First, it binds to and inhibits the system xc– antiporter, leading to a decrease in intracellular cystine levels. This inhibition results in reduced glutathione synthesis and increased oxidative stress. The accumulation of lipid peroxides due to the inhibition of GPX4 further exacerbates oxidative damage, ultimately triggering ferroptosis .
Imidazole ketone erastin also influences gene expression by activating the p53 signaling pathway. This activation leads to the upregulation of genes involved in cell cycle arrest and apoptosis, further promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazole ketone erastin have been observed to change over time. The compound is metabolically stable, meaning it does not degrade quickly and can exert its effects over an extended period. Studies have shown that imidazole ketone erastin can induce ferroptosis in cancer cells within hours of treatment, with the effects persisting for several days .
Long-term effects of imidazole ketone erastin on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to imidazole ketone erastin can lead to sustained ferroptosis and tumor growth inhibition .
Dosage Effects in Animal Models
The effects of imidazole ketone erastin vary with different dosages in animal models. At low doses, the compound can induce ferroptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, imidazole ketone erastin can cause adverse effects, including oxidative damage to normal tissues .
Threshold effects have been observed in studies, where a minimum effective dose is required to induce ferroptosis and achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the anti-tumor effects but also increase the risk of toxicity .
Metabolic Pathways
Imidazole ketone erastin is involved in several metabolic pathways, primarily related to its role as a system xc– inhibitor. By inhibiting this antiporter, imidazole ketone erastin disrupts the cystine-glutamate exchange, leading to decreased glutathione synthesis and increased oxidative stress. This disruption affects metabolic flux and metabolite levels, particularly those related to lipid metabolism .
The compound also interacts with enzymes such as GPX4, further influencing metabolic pathways associated with lipid peroxidation and ferroptosis .
Transport and Distribution
Within cells and tissues, imidazole ketone erastin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that imidazole ketone erastin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .
The distribution of imidazole ketone erastin within tissues can also influence its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anti-tumor effects, while its distribution in normal tissues can contribute to potential side effects .
Subcellular Localization
The subcellular localization of imidazole ketone erastin plays a critical role in its activity and function. The compound has been shown to localize to the endoplasmic reticulum and mitochondria, where it induces oxidative stress and ferroptosis. Targeting signals and post-translational modifications may direct imidazole ketone erastin to these specific compartments, enhancing its therapeutic effects .
Méthodes De Préparation
- Les voies de synthèse de l'IKE ne sont pas largement documentées, mais il est disponible dans le commerce à des fins de recherche.
- Les méthodes de production industrielle ne sont pas explicitement rapportées, car l'IKE est principalement utilisé dans des recherches scientifiques.
Analyse Des Réactions Chimiques
- IKE ne subit pas de réactions chimiques extensives dans la littérature. son inhibition du système xc– et l'induction de la ferroptose sont notables.
- Les réactifs et les conditions courants ne sont pas spécifiquement associés à l'IKE, étant donné son rôle unique dans la ferroptose.
Applications de la recherche scientifique
Recherche sur le cancer: IKE a été étudié dans divers modèles de cancer. Par exemple
Autres domaines:
Mécanisme d'action
- Le mécanisme principal de l'IKE implique l'inhibition du système xc– , un antiporteur cystéine/glutamate. Cette inhibition conduit à une déplétion du glutathion et à une peroxydation lipidique, déclenchant finalement la ferroptose.
- Les cibles moléculaires comprennent la sous-unité xCT du système xc– et les voies en aval liées au métabolisme lipidique et à l'équilibre redox.
Comparaison Avec Des Composés Similaires
- L'unicité de l'IKE réside dans son double rôle d'inhibiteur du système xc– et d'inducteur de la ferroptose.
- Des composés similaires comprennent:
Ferrostatine-1 (Fer-1): Un autre inhibiteur de la ferroptose.
Érastine: L'inducteur original de la ferroptose.
RSL3: Un inducteur bien connu de la ferroptose.
Liproxstatine-1: Encore un autre inhibiteur de la ferroptose.
Activité Biologique
Imidazole ketone erastin (IKE) is a compound recognized for its potent biological activity, particularly as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological mechanisms, pharmacological effects, and therapeutic potential of IKE, supported by relevant case studies and research findings.
IKE primarily functions as an inhibitor of the cystine-glutamate antiporter system , leading to a depletion of intracellular glutathione levels. This depletion triggers oxidative stress and lipid peroxidation, hallmark features of ferroptosis. The following table summarizes the key mechanisms through which IKE induces ferroptosis:
Mechanism | Description |
---|---|
Inhibition of | Blocks cystine uptake, reducing glutathione synthesis and increasing oxidative stress. |
Lipid Peroxidation | Induces accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to cell death. |
Metabolic Stability | Exhibits enhanced metabolic stability compared to its predecessor, erastin, making it suitable for in vivo studies. |
Pharmacokinetics and Efficacy
Research indicates that IKE demonstrates significant antitumor effects in various cancer models. A study utilizing a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that IKE effectively inhibited tumor growth by inducing ferroptosis. Key findings include:
- Tumor Growth Inhibition : IKE treatment resulted in substantial tumor size reduction in DLBCL models due to induced ferroptosis .
- Biodegradable Nanoparticles : The use of polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles for IKE delivery reduced toxicity while enhancing therapeutic efficacy .
- Comparative Potency : IKE has been shown to be more effective than traditional ferroptosis inducers like erastin due to its improved solubility and stability .
1. DLBCL Xenograft Model
A study demonstrated that IKE induced ferroptosis in DLBCL cells, leading to decreased levels of glutathione and increased lipid peroxidation markers. The combination of IKE with nanoparticle delivery systems resulted in lower systemic toxicity while maintaining antitumor efficacy .
2. Combination Therapy with Etomoxir
Recent research explored the effects of combining IKE with etomoxir sodium salt (Eto), a CPT1A inhibitor. This combination enhanced the actual ferroptotic death of myeloid-derived suppressor cells (MDSCs) in vitro and in vivo, suggesting potential applications in cancer immunotherapy . The study highlighted:
- Increased Mitochondrial Superoxide Levels : The combination treatment led to elevated levels of mitochondrial superoxide anions, further promoting ferroptosis in MDSCs.
- Enhanced T-cell Proliferation : The IKE and Eto combination reduced MDSC accumulation, thereby improving T-cell function and proliferation .
Research Findings
The biological activity of IKE has been extensively documented across various studies:
- Induction of Ferroptosis : IKE has been confirmed as a selective inducer of ferroptosis across multiple cancer cell lines, including pancreatic and breast cancer cells .
- Mechanistic Insights : Studies employing lipidomics and qPCR have elucidated distinct features of lipid metabolism altered by IKE treatment, contributing to our understanding of its mechanism .
- Potential Therapeutic Applications : Given its ability to induce ferroptosis selectively, IKE is being investigated for its potential use in treating resistant tumors that evade conventional therapies .
Propriétés
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXJPWGVFNGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?
A1: Imidazole Ketone Erastin (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]
Q2: What are the downstream effects of IKE-mediated system xc- inhibition?
A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:
- Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]
- Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]
- Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]
Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?
A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]
Q4: What is the molecular formula and weight of Imidazole Ketone Erastin?
A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of Imidazole Ketone Erastin. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.
Q5: Does Imidazole Ketone Erastin interact with drug transporters, and how might this impact its efficacy?
A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.
Q6: What evidence supports the efficacy of Imidazole Ketone Erastin in preclinical models of cancer?
A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.
Q7: Are there known resistance mechanisms to Imidazole Ketone Erastin, and how do they relate to other ferroptosis inducers or anticancer agents?
A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.